molecular formula C11H11ClO4 B13676691 3-(4-Chlorophenyl)-4-methoxy-4-oxobutanoic Acid

3-(4-Chlorophenyl)-4-methoxy-4-oxobutanoic Acid

Cat. No.: B13676691
M. Wt: 242.65 g/mol
InChI Key: XQKUCNASOMPNAR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-methoxy-4-oxobutanoic Acid is an organic compound characterized by the presence of a chlorophenyl group, a methoxy group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-methoxy-4-oxobutanoic Acid typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-methoxy-4-oxobutanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Chlorophenyl)-4-methoxy-4-oxobutanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-methoxy-4-oxobutanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-4-methoxy-4-oxobutanoic Acid is unique due to the presence of both a chlorophenyl and a methoxy group, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-methoxy-4-oxobutanoic acid

InChI

InChI=1S/C11H11ClO4/c1-16-11(15)9(6-10(13)14)7-2-4-8(12)5-3-7/h2-5,9H,6H2,1H3,(H,13,14)

InChI Key

XQKUCNASOMPNAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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